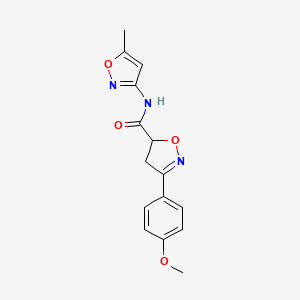
1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of dopamine reuptake by the dopamine transporter. This leads to an increase in extracellular dopamine levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine. It has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other psychoactive substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its high selectivity for the dopamine transporter. This allows for more precise targeting of dopamine levels in the brain, which is important for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. This compound has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the development of new treatments for these disorders. Another area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of this compound in these areas.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 2-fluorobenzyl chloride with piperidine followed by the addition of pyrrolidine-1-carboxylic acid. The final product is obtained through purification using column chromatography. This synthesis method has been described in detail in a research paper published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-6-2-1-5-15(16)13-19-11-7-14(8-12-19)17(21)20-9-3-4-10-20/h1-2,5-6,14H,3-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYQBJRVZLRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Fluorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)



![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)


